Acetylene

Description

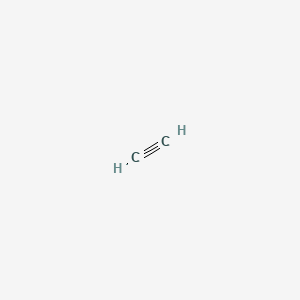

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

acetylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2/c1-2/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFWRNGVRCDJHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2 | |

| Record name | ACETYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0089 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | acetylene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Acetylene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25067-58-7, 26875-73-0, 25768-70-1, 25768-71-2 | |

| Record name | Polyacetylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyne, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26875-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyne, homopolymer, (Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25768-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyne, homopolymer, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25768-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6026379 | |

| Record name | Ethyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

26.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acetylene appears as a colorless gas with a faint garlic-like odor. Easily ignited and burns with a sooty flame. Gas is lighter than air. Flame may flash back to the source of a leak very easily. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Gas or Vapor; Liquid, Colorless gas with a faint, ethereal odor. [Note: Commercial grade has a garlic-like odor. Shipped under pressure dissolved in acetone.] [NIOSH] Vapor density = 0.91 (lighter than air); [HSDB], COLOURLESS GAS DISSOLVED IN ACETONE UNDER PRESSURE., Colorless gas with a faint, ethereal odor. [Note: Commercial grade has a garlic-like odor. Shipped under pressure dissolved in acetone.] | |

| Record name | ACETYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0089 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0008.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

-119 °F at 760 mmHg (USCG, 1999), -84.7 °C (sublimation point), BP: -84 °C sublimes, Sublimes | |

| Record name | ACETYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0008.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

0 °F, Closed cup: -18.15 °C (-0.7 °F)., Flammable gas, NA (Gas) | |

| Record name | Acetylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0089 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0008.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

2 % (NIOSH, 2023), In water, 1200 mg/L at 25 °C, Soluble in water and many organic materials, Slightly soluble in ethanol, carbon disulfide; soluble in acetone, benzene, chloroform, One volume dissolves in 6 volumes of glacial acetic acid or alcohol. Soluble in ether, benzene. Acetone dissolves 25 volume at 15 °C, 760 mm Hg; acetone dissolves 300 vol at 12 atm, Moderately soluble in ethanol and acetic acid; very soluble in Me2CO; almost miscible in ether, Solubility in water, g/100ml at 20 °C: 0.12, 2% | |

| Record name | ACETYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0089 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0008.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.613 at -112 °F (USCG, 1999) - Less dense than water; will float, 0.377 g/cu cm (pressure >1 atm), 1 L weighs 1.165 g at 0 °C and 760 mm Hg; density of gas: 0.90 (Air = 1); below 37 °C (critical temp) it liquifies at 68 atm; at 0 °C it liquifies at 21.5 atm, 0.91(relative gas density) | |

| Record name | ACETYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0008.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

0.91 (NIOSH, 2023) - Lighter than air; will rise (Relative to Air), 0.91 (Air = 1), Relative vapor density (air = 1): 0.907 | |

| Record name | ACETYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0089 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

44.2 atm (NIOSH, 2023), Vapor pressure = 40 atm at 16.8 °C, Vapor pressure, kPa at 20 °C: 4460, 44.2 atm | |

| Record name | ACETYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0089 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0008.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Acetylene prepared from calcium carbide ... contains phosphine and some arsine ... up to 95 and 3 ppm respectively., The most widely used method for producing acetylene is from calcium carbide and occasionally contains phosphine and arsine as impurities., Crude acetylene frequently contains traces of ammonia, hydrogen sulfide, and phosphine, which are usually scrubbed out with caustic soda soln. | |

| Record name | ACETYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas ... [Note: Shipped under pressure dissolved in acetone] | |

CAS No. |

74-86-2 | |

| Record name | ACETYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15906 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC7TV75O83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0089 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AO927C00.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-119 °F (Sublimes) (NIOSH, 2023), -80.7 °C (triple point), -119 °F (Sublimes) | |

| Record name | ACETYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0008.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Historical Trajectory of Acetylene Research

Early Scientific Discoveries and Initial Characterization of Ethyne (B1235809)

The discovery of acetylene (B1199291) is attributed to Edmund Davy in 1836 newworldencyclopedia.orgtestbook.comwikipedia.orgguidechem.comgasworld.com. While attempting to isolate potassium metal, Davy produced potassium carbide (K₂C₂) as a residue from heating potassium carbonate with carbon at high temperatures wikipedia.orggasworld.com. He observed that this residue reacted with water to release a new gas, which he identified as a "new carburet of hydrogen" newworldencyclopedia.orgtestbook.comwikipedia.orgcrumlinwalkinstownhistory.ie. Davy recognized its potential as an illuminating gas but faced challenges in controlling its flame crumlinwalkinstownhistory.ieweldingsuppliesfromioc.com. His findings were not widely recognized at the time weldingsuppliesfromioc.com.

This compound was independently rediscovered in 1860 by the French chemist Marcellin Berthelot, who coined the name "acétylène" newworldencyclopedia.orgtestbook.comwikipedia.orgweldingsuppliesfromioc.comfirstsuperspeedway.comwestminster.ac.uk. Berthelot conducted extensive studies on the gas, exploring its properties and various synthesis methods weldingsuppliesfromioc.comencyclopedia.com. He was able to prepare this compound by passing vapors of organic compounds like methanol (B129727) and ethanol (B145695) through a red-hot tube, by sparking electricity through mixtures of cyanogen (B1215507) and hydrogen, and by passing hydrogen between the poles of a carbon arc newworldencyclopedia.orgeducation.gov.ckwikipedia.orgencyclopedia.com. Berthelot's initial empirical formula for this compound (C₄H₂) was incorrect due to the use of an outdated atomic mass for carbon by many chemists at the time wikipedia.org.

In 1862, Friedrich Wöhler discovered the reaction between calcium carbide (CaC₂) and water to produce this compound and calcium hydroxide (B78521) newworldencyclopedia.orgeducation.gov.ckbyjus.comwikipedia.org. This reaction, CaC₂ + 2 H₂O → Ca(OH)₂ + C₂H₂, later became a significant method for this compound production newworldencyclopedia.orgeducation.gov.ckbyjus.comwikipedia.org.

Evolution of this compound as a Chemical Research Subject

For several decades after its initial discovery, this compound remained largely a laboratory curiosity acs.org. Its evolution into a significant chemical research subject was spurred by the development of commercially viable production methods acs.orgfirstsuperspeedway.com. A pivotal moment occurred in 1892 when Canadian inventor Thomas Willson accidentally discovered a commercial process for producing calcium carbide using an electric furnace while attempting to create calcium for aluminum production wikipedia.orgacs.orgguidechem.com. This breakthrough made large quantities of this compound readily available acs.org.

The availability of this compound in bulk led to increased research into its properties and potential applications acs.orgfirstsuperspeedway.com. Early research focused on its use for lighting, as this compound burned with a bright flame wikipedia.orgacs.orgfirstsuperspeedway.com. The development of the oxy-acetylene blowpipe by Charles Picard in 1901, building on Henry Louis Le Châtelier's observation in 1895 of the high temperature of an this compound-oxygen flame, further propelled this compound into industrial importance, particularly for welding and cutting metals acs.orgweldingsuppliesfromioc.comfirstsuperspeedway.com.

Beyond its use as a fuel, this compound's unique triple bond made it an attractive building block for organic synthesis acs.orgmdpi.comnih.gov. The early 20th century saw the beginning of research into using this compound as a raw material for producing various organic chemicals acs.org.

Pivotal Contributions and Seminal Studies in this compound Chemistry

Marcellin Berthelot's work in the mid-19th century was seminal in establishing this compound as a subject of serious chemical investigation weldingsuppliesfromioc.comencyclopedia.combritannica.com. His synthesis methods and studies on its reactions, including the formation of benzene (B151609) by heating this compound in a glass tube, demonstrated its potential in organic chemistry newworldencyclopedia.orgeducation.gov.ckencyclopedia.combritannica.com. This was a significant early demonstration of converting an aliphatic compound to an aromatic one encyclopedia.com. Berthelot also explored the oxidation and reduction of this compound, yielding compounds like acetic acid, oxalic acid, ethylene (B1197577), and ethane (B1197151) newworldencyclopedia.orgeducation.gov.ckencyclopedia.com.

The development of the calcium carbide production process by Willson and the subsequent work on the oxy-acetylene flame by Le Châtelier and Picard were crucial in establishing industrial applications for this compound, which in turn stimulated further chemical research acs.orgweldingsuppliesfromioc.comfirstsuperspeedway.com.

In the realm of organic synthesis, Mikhail Kucherov's description in 1881 of the hydration of this compound to acetaldehyde (B116499) using mercury(II) bromide as a catalyst was an important early contribution wikipedia.org. This reaction was used industrially before the advent of the Wacker process wikipedia.org.

The work of J.W. Reppe in the 20th century significantly advanced this compound chemistry, particularly in the area of high-pressure this compound reactions ugr.es. His research led to the development of processes like vinylation, ethynylation, carbonylation, and cyclic and linear polymerization, opening up new routes for synthesizing a wide range of organic compounds ugr.es.

Research into the polymerization of this compound also has a long history, with early investigations by Berthelot in 1866 researchgate.net. While early attempts often resulted in cross-linked polymers like cuprene, later work, particularly with Ziegler-Natta catalysts, led to the production of polythis compound films, which were among the first organic semiconductors discovered wikipedia.orgresearchgate.net.

Advanced Methodologies for Acetylene Synthesis

Modern Industrial Production Pathways of Acetylene (B1199291)

Current industrial production of this compound primarily utilizes two main pathways: the hydrolysis of calcium carbide and the pyrolysis or cracking of hydrocarbons. specialchem.comrsc.orgfishersci.sebioengineer.org

Hydrolysis of Calcium Carbide: Mechanistic Insights and Process Enhancements

The hydrolysis of calcium carbide (CaC₂) is a long-established method for this compound production. This process involves the reaction of calcium carbide with water, yielding this compound gas and calcium hydroxide (B78521). rsc.orgacs.orgwikipedia.orgtjtywh.comtjtywh.com The fundamental reaction is represented by the equation:

CaC₂ + 2H₂O → C₂H₂ + Ca(OH)₂ tjtywh.comtjtywh.comrexarc.com

This reaction is notably exothermic, releasing a significant amount of heat which can influence the reaction rate and product yield. tjtywh.com The process typically takes place in this compound generators, which are designed to control the feed rate of calcium carbide and water, as well as manage the resulting this compound gas and calcium hydroxide byproduct. tjtywh.comrexarc.com

Mechanistically, the reaction involves the interaction between the ionic calcium carbide, which contains acetylide anions ([C₂]²⁻), and polar water molecules. tjtywh.com The water molecules react with the acetylide anions, leading to the formation of this compound and hydroxide ions, which then combine with calcium ions to form calcium hydroxide.

Pyrolysis and Cracking of Hydrocarbons: Optimization and Byproduct Management Strategies

This compound is also produced industrially through the high-temperature pyrolysis or cracking of various hydrocarbon feedstocks, such as natural gas, naphtha, and crude oil. specialchem.comrsc.orgfishersci.sebioengineer.orgrexarc.com This process involves subjecting hydrocarbons to extremely high temperatures (typically 800°C to 870°C in steam cracking) to break down larger molecules into smaller, more valuable products, including this compound.

The pyrolysis of methane (B114726) (CH₄), the primary component of natural gas, is a common route, although it inevitably produces byproducts like hydrogen and carbon. researchgate.netrsc.org Other hydrocarbons yield a mixture of products, and this compound is typically present in the resulting cracked gas alongside ethylene (B1197577), propylene, butadiene, and other compounds.

Optimization in hydrocarbon cracking for this compound production focuses on maximizing this compound yield and minimizing undesirable byproducts. This often involves precise control of temperature, residence time, and the presence of steam, which helps to reduce coke formation. Rapid quenching of the reaction mixture is crucial to prevent the decomposition of this compound at high temperatures. researchgate.netrsc.org

Byproduct management is a significant aspect of this production route. The cracked gas requires extensive separation processes to isolate high-purity this compound from the other components, such as ethylene and carbon dioxide. researchgate.net Byproducts like hydrogen and carbon monoxide can be utilized for energy generation or as feedstocks for other chemical processes. mdpi.com Strategies also include the hydrogenation of unwanted impurities like methylthis compound and propadiene to more valuable olefins like ethylene and propylene. Furthermore, research is exploring the use of renewable feedstocks like biochar in pyrolysis to reduce the carbon footprint associated with traditional fossil fuel-based processes. bioengineer.org

Sustainable and Novel Routes for this compound Generation

Given the environmental impact of traditional this compound production methods, significant research is dedicated to developing sustainable and novel synthesis routes, particularly those utilizing renewable resources or waste streams. specialchem.comdoshisha.ac.jpfishersci.sebioengineer.orgalfa-chemistry.comnih.gov

Electrochemical Synthesis from Carbon Dioxide Precursors

A promising sustainable route for this compound generation is electrochemical synthesis using carbon dioxide (CO₂) as a precursor. specialchem.comdoshisha.ac.jpbioengineer.orgalfa-chemistry.comnih.govdoshisha.ac.jp This approach aligns with efforts to utilize captured CO₂ and convert it into valuable chemicals, thereby reducing the carbon footprint of chemical production. specialchem.comdoshisha.ac.jpbioengineer.org

Recent studies have demonstrated novel electrochemical techniques that produce this compound from CO₂ and water, often employing high-temperature molten salt systems. specialchem.comdoshisha.ac.jpbioengineer.orgacs.orgdoshisha.ac.jp One such strategy involves the electrochemical formation of metal carbides, such as calcium carbide (CaC₂) or lithium carbide (Li₂C₂), from CO₂ in chloride melts. doshisha.ac.jpacs.orgresearchgate.net These metal carbides are formed on the electrode surface and subsequently reacted with water to generate this compound. doshisha.ac.jpacs.org

Electrochemical synthesis in high-temperature molten salts offers several advantages, including high conductivity and a wide electrochemical window, which enable the direct conversion of CO₂ into solid carbonaceous materials. acs.orgmdpi.com In the context of this compound synthesis via metal carbides, the interactions at the electrode-electrolyte interface are critical.

In molten salt systems, CO₂ can be captured by the melt, often forming carbonate ions. researchgate.net The electrochemical reduction then occurs at the cathode, where CO₂-derived species and metal cations from the molten salt are reduced to form metal carbides. acs.orgresearchgate.net The choice of molten salt composition and electrode material significantly influences the reaction pathway and the nature of the deposited product. For instance, using a NaCl–KCl–CaCl₂ melt has been shown to allow for the selective formation of CaC₂. acs.org

The electrode material plays a crucial role as a surface for the electrodeposition of metal carbides. Studies have investigated various metallic and carbon electrodes, including iron (Fe), stainless steel (SUS), titanium (Ti), molybdenum (Mo), tantalum (Ta), highly oriented pyrolytic graphite (B72142) (HOPG), graphite, and glassy carbon. acs.org The crystallinity of the carbon electrode can affect the current efficiency of this compound formation. acs.org The formation of metal carbides can occur on the surface of both inert and carbide electrodes as electrodeposits. acs.org

Interfacial phenomena, such as the adsorption and activation of CO₂ at the electrode surface and the diffusion of ions within the molten salt electrolyte, impact the efficiency and selectivity of the electrochemical process. oaepublish.com Microscopic interactions between ions in the molten salt also play a role in the phase transition of materials formed. researchgate.net

Enhancing the selectivity of this compound formation and improving the current efficiency are key challenges and areas of research in electrochemical CO₂ reduction to this compound. Undesirable byproducts, such as ethylene (C₂H₄) and ethane (B1197151) (C₂H₆), can be formed depending on the reaction conditions and the type of metal carbide produced. acs.org

Strategies to enhance selectivity and current efficiency include optimizing the molten salt composition, the electrode material, and the electrochemical parameters such as applied potential and current density. For example, using specific molten salt mixtures, like NaCl–KCl–CaCl₂ melts without lithium ions, has been shown to improve the selective formation of CaC₂. acs.org

The choice of electrode material and its surface properties can influence the catalytic activity and favor the formation of specific products. rsc.org Research has explored different electrode materials and their configurations to optimize CO₂ reduction towards C₂ products. rsc.org

Controlling the applied potential is another crucial strategy. Studies have shown that this compound formation can occur at specific potentials, and optimizing this parameter can lead to higher current efficiencies. acs.org For instance, electrolysis at 0.1 V on a HOPG electrode in a specific molten salt composition showed a high current efficiency for this compound. acs.org

Interfacial Phenomena and Electrode-Electrolyte Interactions in Molten Salt Systems

Development of Alternative and Green Synthesis Approaches

The conventional industrial production of this compound, primarily through the calcium carbide process and hydrocarbon cracking, is highly dependent on fossil fuels and contributes significantly to the carbon footprint bioengineer.orgdoshisha.ac.jpopenaccessgovernment.org. This reliance has spurred extensive research into developing alternative and green synthesis methodologies for this compound production. The goal is to create sustainable processes that utilize renewable feedstocks, consume less energy, and minimize environmental impact.

One promising avenue is the electrochemical synthesis of this compound, particularly from abundant and renewable carbon sources like carbon dioxide (CO₂) and water openaccessgovernment.orgdoshisha.ac.jpacs.org. Researchers have explored innovative electrochemical processes, often employing high-temperature molten salts, to produce this compound indirectly via the formation of metal carbides bioengineer.orgdoshisha.ac.jpopenaccessgovernment.orgacs.org. A recent study proposed a two-step electrolysis process where carbon is electrodeposited from CO₂ onto an iron electrode in a molten salt mixture (NaCl–KCl–CaCl₂) at 823 K. This electrodeposited carbon is then converted to CaC₂ under an inert atmosphere, which subsequently reacts with water to yield this compound bioengineer.orgdoshisha.ac.jp. While initial current efficiencies for similar processes were reported to be less than 10% under most conditions, a more recent development in a two-step electrolysis process demonstrated a high current efficiency of 92% for this compound synthesis from CO₂ doshisha.ac.jpeurekalert.org. This method also offers the advantage of producing CaC₂ free from sulfur and phosphorus impurities, common in conventional fossil fuel-based methods, and contributes to carbon recycling doshisha.ac.jpeurekalert.org.

Another electrochemical strategy involves a cyclic process mediated by lithium rsc.org. In this approach, an active Li⁰ surface is electrochemically generated from LiOH, which then reacts with a carbon source (such as CO₂, CH₄, CO, or carbon) to form Li₂C₂. The Li₂C₂ is subsequently hydrolyzed to produce this compound and regenerate LiOH rsc.org. This method has shown promise in avoiding common side products observed in aqueous electrochemical CO₂ and CH₄ redox reactions, such as H₂, CO, and formates rsc.org. Using graphitic carbon at higher temperatures in this lithium-mediated cycle resulted in over 55% current efficiency to this compound, with potential for further optimization rsc.org.

Plasma-based conversions of methane are also being investigated as a route to this compound. This process typically involves introducing methane into a low-temperature plasma stream, where it is heated to high temperatures (2000-6000 K) ispc-conference.org. Methane-to-acetylene conversion occurs in the reaction chamber, followed by rapid quenching to prevent the formation of byproducts like soot and this compound polymers ispc-conference.org. Research in this area focuses on optimizing parameters such as initial reaction temperature, the composition of the methane-argon mixture, and the thermal efficiencies of the plasma generator and reaction chamber to improve energy consumption and conversion efficiency ispc-conference.orgispc-conference.org. Studies have shown that increasing the initial temperature can exponentially increase the methane-to-acetylene conversion degree ispc-conference.org. Microwave plasma has also been studied for methane conversion to this compound, with investigations into the effect of operating parameters like pressure, flow rate, and discharge power to improve efficiency and reduce energy requirements researchgate.net.

Biocatalysis presents another environmentally friendly approach to chemical synthesis, although research specifically focused on the de novo biocatalytic production of this compound is less prevalent compared to its use in downstream reactions. Enzymes like this compound hydratase (ACH) have been identified in microorganisms and catalyze the conversion of this compound to acetaldehyde (B116499) nih.gov. While this demonstrates the biological processing of this compound, it is not a synthesis route for this compound itself. However, biocatalytic methods are being explored for reactions utilizing this compound or its derivatives, offering advantages such as mild reaction conditions, energy saving, and high selectivity ivypub.orgacs.org.

The use of calcium carbide as an in situ source of this compound is also being explored as a safer and more convenient alternative to handling gaseous this compound in various organic synthesis reactions, aligning with green chemistry principles nih.govmdpi.comrsc.orgresearchgate.net. This involves the reaction of CaC₂ with water to release this compound as needed nih.govmdpi.comrsc.org. This approach has been successfully applied in reactions like vinylation of alcohols and phenols mdpi.com.

Furthermore, photocatalytic methods are being developed for reactions involving this compound, such as its hydrochlorination to vinyl chloride monomer (VCM) acs.orgacs.org. These methods often utilize noble-metal-free photocatalysts and can operate at room temperature, offering a greener alternative to conventional high-temperature, catalyst-dependent processes acs.orgacs.org. While this is a transformation of this compound rather than its synthesis, it reflects the broader trend towards more sustainable chemical processes involving this compound.

The development of these alternative and green synthesis approaches is crucial for reducing the environmental impact of this compound production and transitioning towards a more sustainable chemical industry bioengineer.orgdoshisha.ac.jpopenaccessgovernment.orgdoshisha.ac.jp. Continued research in electrochemical, plasma, and potentially future biocatalytic or hybrid methods holds the key to achieving more efficient and environmentally benign routes to this important chemical building block.

Detailed Research Findings and Data (Illustrative Examples from Search Results):

| Synthesis Method | Feedstock(s) | Key Intermediate(s) | Conditions | Reported Efficiency/Outcome | Source(s) |

| Electrochemical (Molten Salt, Two-Step) | CO₂, Water | CaC₂ | 823 K, Molten NaCl–KCl–CaCl₂ salt, Iron electrode | High current efficiency of 92% for this compound synthesis. doshisha.ac.jpeurekalert.org | doshisha.ac.jpeurekalert.org |

| Electrochemical (Lithium-Mediated Cyclic) | CO₂, CH₄, CO, C, Water | Li₂C₂ | Electrochemical cell | 15% current efficiency to this compound from CO₂; >55% from graphitic carbon at higher temperatures. rsc.org | rsc.org |

| Plasma (Methane Conversion) | Methane, Argon | - | Low-temperature plasma stream, 1900-6000 K | Methane-to-acetylene conversion degree increases with temperature, exceeding 0.8 above 4000 K. ispc-conference.orgispc-conference.org | ispc-conference.orgispc-conference.org |

| Mechanochemical (Calcium Carbide with Glycerol) | CaC₂, Glycerol (B35011) | - | Ambient temperature, stirred mill | 96% glycerol conversion after 1 h milling, direct production of high purity this compound. researchgate.net | researchgate.net |

Fundamental Reaction Mechanisms of Acetylene

Transition-Metal-Catalyzed Transformations of Acetylene (B1199291)

Transition metals play a pivotal role in activating the relatively inert triple bond of this compound, enabling its participation in various reactions. These catalyzed transformations are essential for the selective synthesis of valuable organic compounds.

Selective hydrogenation of this compound to ethylene (B1197577) (C₂H₄) is a critical process in the petrochemical industry, particularly for purifying ethylene streams produced by steam cracking, which often contain trace amounts of this compound. This compound can poison the Ziegler-Natta catalysts used for ethylene polymerization, necessitating its removal to very low levels (typically less than 5 ppmv for chemical grade and less than 1 ppmv for polymer grade ethylene). mdpi.com The challenge lies in selectively hydrogenating this compound while minimizing the over-hydrogenation of the desired product, ethylene, to ethane (B1197151) (C₂H₆). hep.com.cn

A generally accepted reaction pathway for this compound hydrogenation is the Horiuti-Polanyi mechanism, where adsorbed this compound undergoes sequential hydrogenation by adsorbed hydrogen atoms. mdpi.comaip.org

Horiuti-Polanyi Mechanism for this compound Hydrogenation:

H₂ dissociation on the catalyst surface to form adsorbed hydrogen atoms (H*). mdpi.com

Adsorption of this compound (C₂H₂).

Sequential hydrogenation of adsorbed this compound to form a vinyl intermediate (*CH=CH₂). osti.gov

Further hydrogenation of the vinyl intermediate to form adsorbed ethylene (C₂H₄*). osti.gov

Desorption of ethylene from the catalyst surface.

Competing pathway: Hydrogenation of adsorbed ethylene to form adsorbed ethyl (*C₂H₅).

Further hydrogenation of the ethyl intermediate to form adsorbed ethane (C₂H₆*).

Desorption of ethane.

The selectivity towards ethylene is governed by the relative rates of ethylene desorption versus its further hydrogenation to ethane. royalsocietypublishing.org

The geometric arrangement and size of metal ensembles on the catalyst surface significantly influence the activity and selectivity of this compound hydrogenation. For instance, on palladium (Pd) catalysts, the size of Pd ensembles can impact the adsorption of this compound and ethylene and the formation of undesirable palladium hydride phases. hep.com.cnmdpi.com

Studies on Ni-Sn intermetallic catalysts have shown that the adsorption strength of C₂Hᵧ (y = 2, 3, 4) species depends significantly on the site ensemble. rsc.org More isolated Ni sites tend to facilitate the desorption of ethylene, thus enhancing selectivity. rsc.org Surface roughness also plays a role, influencing the hydrogenation barrier of ethylene. rsc.org Low or high surface roughness can increase the energy barrier for ethylene over-hydrogenation, while moderate roughness can lower it. rsc.org

Bimetallic catalysts, such as Pd-Ag and Pd-Cu, can enhance selectivity by diluting Pd ensemble size, thereby reducing the formation of palladium hydride and modifying ethylene adsorption strength. hep.com.cnmdpi.com Infrared spectroscopy studies on AgPd and CuPd catalysts indicate that bimetallic catalysts have an increased fraction of isolated Pd species compared to monometallic catalysts. acs.org However, adsorption of this compound and ethylene suggests that adsorbed species require contiguous Pd ensembles, indicating a dynamic surface structure influenced by the gas environment and support. acs.org

Theoretical studies using Density Functional Theory (DFT) provide insights into the energetics of this compound hydrogenation. The binding energies of this compound, atomic hydrogen, vinyl, and ethylene on catalyst surfaces are crucial parameters determining reaction pathways and selectivity. acs.org

The intrinsic activation barrier for the addition of atomic hydrogen to this compound over Pd(111) was calculated to be +66 kJ/mol at 25% coverage and +50 kJ/mol at 33% coverage. acs.org The barrier for vinyl hydrogenation to form ethylene over Pd(111) was computed at +85 kJ/mol at 25% coverage and +78 kJ/mol at 33% coverage. acs.org These calculations indicate that this compound hydrogenation to vinyl is less exothermic than vinyl hydrogenation to ethylene. acs.org

The selectivity to ethylene is often described by the interplay between the adsorption energy of ethylene and the energy barrier for its hydrogenation. rsc.org A catalyst that weakens ethylene adsorption or increases the barrier for its hydrogenation will favor ethylene desorption and thus enhance selectivity. royalsocietypublishing.org For instance, on B₁₁N₁₂Pd single-atom catalysts, a low desorption energy of ethylene (16.55 kcal/mol) compared to the activation energy of ethylene hydrogenation (29.35 kcal/mol) contributes to high selectivity. royalsocietypublishing.org

Here is a table summarizing some calculated adsorption energies and hydrogenation barriers on Pd(111):

| Species | Coverage | Adsorption Energy (kJ/mol) | Hydrogenation Barrier (kJ/mol) |

| This compound (C₂H₂) | 25% | -172 | +66 (to vinyl) |

| 33% | -136 | +50 (to vinyl) | |

| Vinyl (*CH=CH₂) | 25% | -274 | +85 (to ethylene) |

| 33% | -235 | +78 (to ethylene) | |

| Ethylene (C₂H₄) | 25% | -82 | - |

| 33% | -62 | - |

Note: Hydrogenation barriers listed are for the step involving the addition of a hydrogen atom to the indicated species.

Transition metals effectively catalyze the cyclotrimerization of this compound, a reaction that converts three this compound molecules into benzene (B151609) (C₆H₆). nih.govmdpi.commdpi.com This transformation is thermodynamically favorable but requires a catalyst due to the high activation barrier associated with breaking π-bonds in the absence of one. mdpi.com

The generally accepted mechanism for metal-catalyzed this compound cyclotrimerization involves the coordination of this compound molecules to the metal center, followed by oxidative coupling to form a metallacyclopentadiene intermediate. acs.orgnih.gov This metallacycle then reacts with a third this compound molecule, typically through insertion or a Diels-Alder type cycloaddition, to form a metallacycloheptatriene, which subsequently undergoes reductive elimination to release benzene and regenerate the catalyst. acs.orgnih.gov

Generalized Mechanism for this compound Cyclotrimerization:

Coordination of two this compound molecules to the metal catalyst.

Oxidative coupling to form a metallacyclopentadiene.

Coordination of a third this compound molecule.

Insertion of the third this compound into a metal-carbon bond of the metallacyclopentadiene or a cycloaddition reaction to form a metallacycloheptatriene.

Reductive elimination of benzene, regenerating the catalyst.

Studies on half-sandwich metal fragments, such as CpM (M=Co, Rh, Ir), have explored the potential energy surfaces of this reaction. nih.govmdpi.com The oxidative coupling step to form the five-membered metallacycle is often identified as the crucial step determining the turnover frequency. nih.gov

Beyond cyclotrimerization, this compound can participate in other transition-metal-catalyzed cycloaddition reactions, leading to the formation of various cyclic and polycyclic compounds. acs.orgrsc.org These reactions often involve the cycloaddition of this compound with other unsaturated molecules like olefins, dienes, or nitriles, mediated by metals such as Co, Ni, Ru, Rh, Ir, Pd, Zr, Ti, Ta, and Nb. researchgate.net The mechanism typically involves the complexation of the metal to the unsaturated species, modifying their reactivity and promoting the cycloaddition. acs.org

The hydrochlorination of this compound, the reaction of this compound with hydrogen chloride (HCl) to produce vinyl chloride monomer (VCM, C₂H₃Cl), is a significant industrial process for the production of polyvinyl chloride (PVC). Traditionally, this reaction was catalyzed by mercuric chloride (HgCl₂) supported on activated carbon. rsc.orgrsc.org However, due to the toxicity and environmental concerns associated with mercury, significant efforts have been directed towards developing mercury-free catalysts, with gold-based catalysts emerging as a promising alternative. rsc.orgrsc.orgcardiff.ac.ukcardiff.ac.uk

The mechanism of this compound hydrochlorination catalyzed by transition metals, particularly gold, is still an area of active research. Studies suggest that the reaction proceeds via the adsorption of both HCl and this compound on the active catalyst site. rsc.orgrsc.org For gold catalysts, an oxidative addition and reductive elimination process involving cationic gold species (e.g., Au(I) or Au(III)) has been postulated. cardiff.ac.ukacs.org

Proposed Hydrochlorination Pathway (Simplified):

Adsorption of HCl and C₂H₂ on the active metal site. rsc.orgrsc.org

Formation of a metal-coordinated intermediate involving both reactants. rsc.orgrsc.org

Formation of a chloro-containing intermediate (e.g., chlorovinyl). rsc.org

Reductive elimination of vinyl chloride (C₂H₃Cl). acs.org

Catalyst deactivation is a major challenge in this compound hydrochlorination. For gold-on-carbon catalysts, deactivation has been attributed to two primary mechanisms: the formation of oligomers and carbonaceous deposits on the catalyst surface, which block active sites, and the reduction of active cationic gold species to inactive metallic Au(0). cardiff.ac.ukcardiff.ac.ukacs.org The formation of oligomers is influenced by reaction temperature and high this compound concentrations. cardiff.ac.uk The reduction of cationic gold to metallic gold has been correlated with a decrease in VCM productivity. cardiff.ac.ukacs.org Studies using techniques like X-ray Absorption Spectroscopy (XAS) and Inelastic Neutron Scattering (INS) have provided evidence for these deactivation pathways. cardiff.ac.ukcardiff.ac.ukacs.org

This compound carbonylation reactions involve the reaction of this compound with carbon monoxide (CO) and a third component, typically water or an alcohol, to produce carboxylic acids or esters, respectively. These reactions are catalyzed by transition metals, with nickel and palladium complexes being historically and currently relevant. acs.orgmagtech.com.cn

The first examples of this compound carbonylation were achieved using nickel carbonyl or nickel salts. acs.org More recently, palladium-based catalytic systems have shown high activity. acs.org The mechanism of transition-metal-catalyzed carbonylation of unsaturated hydrocarbons like alkynes often involves the insertion of CO into a metal-carbon bond. acs.orgresearchgate.net

Generalized Carbonylation Mechanism (Illustrative):

Coordination of this compound and CO to the metal center.

Insertion of CO into a metal-vinyl bond (formed from this compound). acs.org

Nucleophilic attack of water or alcohol on the resulting acyl intermediate. researchgate.net

Elimination of the carboxylic acid or ester and regeneration of the catalyst.

The catalytic activity in carbonylation reactions can be influenced by the type of metal, ligands, and reaction conditions. magtech.com.cn Understanding the detailed reaction mechanisms is crucial for designing more efficient and selective catalytic systems for this compound carbonylation.

Role of Catalyst Site Ensembles and Surface Geometric Effects

Vinylation and Ethynylation Processes: Nucleophilic Addition to the Triple Bond

Vinylation and ethynylation are key processes involving the nucleophilic addition to this compound's triple bond. Vinylation typically involves the addition of alcohols, thiols, or amines to the triple bond, leading to the formation of vinyl ethers, vinyl thioethers, or vinyl amines, respectively. mdpi.comacs.orgnih.gov This reaction is often catalyzed by bases, which activate the nucleophile by deprotonation. mdpi.comacs.org The base interacts with a molecule such as an alcohol, generating an alkoxide anion. mdpi.com This alkoxide anion then reacts with this compound, forming a carbanion intermediate. mdpi.com The carbanion subsequently reacts with a proton source, such as another molecule of alcohol or water, to yield the vinyl ether. mdpi.com

Ethynylation, on the other hand, involves the nucleophilic addition of an acetylide anion to a carbonyl group. This process also typically occurs under basic conditions, where the relatively acidic protons of this compound are removed by a base to form the acetylide anion. acs.org This acetylide anion then acts as a nucleophile, attacking the electrophilic carbon of a carbonyl group to form an alkoxide, which upon protonation yields a propargyl alcohol. researchgate.net

While both vinylation and ethynylation involve nucleophilic addition under basic catalysis, they are distinguished by the role of this compound. In vinylation, this compound acts as an electrophile, accepting the nucleophilic addition to its triple bond. In ethynylation, this compound is deprotonated to form a nucleophilic acetylide anion, which then attacks another electrophile (the carbonyl carbon). acs.org

Research has explored the mechanisms of these base-promoted reactions using quantum-chemical calculations, investigating the role of catalytic systems like KOH in dimethyl sulfoxide (B87167) (DMSO). researchgate.netresearchgate.net These studies have examined the activation energies and mechanistic features, including proton transfer processes facilitated by the base catalyst. researchgate.netresearchgate.net The presence of water can influence the activation energies in nucleophilic addition reactions to the triple bond. researchgate.net

Other Advanced Catalytic Addition Reactions

Beyond vinylation and ethynylation, this compound participates in various other catalytic addition reactions, often mediated by transition metal complexes. These reactions can lead to the formation of diverse organic molecules through processes like cycloaddition, coupling reactions, and selective functionalization of the triple bond.

One notable example is the cyclotrimerization of this compound to form benzene, a reaction historically catalyzed by Ni(0) complexes. This process involves the coordination of this compound molecules to the metal center, followed by a series of insertions and rearrangements to form the aromatic ring.

Transition metal catalysts, such as those based on mercury, gold, or copper, are often necessary to direct the reaction pathway of this compound additions, particularly in environments where competing reactions like polymerization might occur. acs.org Acidic conditions, for instance, can pose a challenge due to the potential for polymerization, which can deactivate catalysts. acs.org

Electrocatalytic Reaction Mechanisms Involving this compound

Electrocatalysis provides an alternative approach to driving this compound transformations, utilizing electrical energy to facilitate reactions at an electrode surface in the presence of a catalyst. Electrocatalytic reactions involving this compound can include reduction or oxidation processes, as well as coupling reactions.

For instance, electrocatalytic reduction of this compound can lead to the formation of ethylene and ethane. The mechanism typically involves the adsorption of this compound onto the electrode surface or a catalyst supported on the electrode, followed by sequential proton and electron transfers to the triple bond. The selectivity towards ethylene or ethane depends on the electrode material, applied potential, and electrolyte composition.

Electrocatalytic oxidative coupling of this compound can also be achieved, leading to the formation of conjugated systems. These processes often involve transition metal electrocatalysts that facilitate the formation of carbon-carbon bonds. Research in this area focuses on developing efficient and selective electrocatalytic systems for sustainable this compound valorization.

This compound (C₂H₂) is a fundamental hydrocarbon with a triple bond, making it a highly reactive molecule. Its unique structure and electronic configuration contribute to its diverse reactivity, particularly in electrochemical processes. This article focuses specifically on the fundamental reaction mechanisms of this compound in electrocatalytic oxidation and its adsorption behavior on electrode surfaces.

Electrocatalytic Oxidation Processes and Product Formation Electrocatalytic oxidation of this compound involves the transfer of electrons from this compound to the electrode surface, leading to the formation of various oxidized products. The specific products formed are highly dependent on factors such as the electrode material, applied potential, electrolyte composition, and temperature.

Studies on the electrooxidation of this compound on gold electrodes in aqueous solutions at elevated temperatures (e.g., 80 °C) have shown that partial oxidation to carbon dioxide (CO₂) can occur, alongside the formation of polymers. The reaction mechanism can change with the applied potential, and this change is also influenced by pH. A proposed mechanism involves the discharge of water (H₂O) and/or hydroxide (B78521) ions (OH⁻). mst.edu

In the context of fuel cells, this compound in the cathode can undergo electro-oxidation at high potentials, producing carbon dioxide as a catalytic reaction product. Carbon dioxide can desorb easily from the electrode surface. osti.gov

While the outline specifically requests oxidation, it is worth noting that electrocatalytic reduction of this compound is also a significant area of research, leading to products like ethylene and 1,3-butadiene. For example, copper catalysts have shown efficacy in electro-converting this compound to 1,3-butadiene. nus.edu.sgnus.edu.sg Research also explores the electroreduction of this compound to ethylene, a process with potential industrial applications. nih.govacs.orgresearchgate.netresearchgate.net

The product distribution in this compound electro-oxidation is complex and can include various oxygenated species depending on the conditions. While specific detailed data tables for electrocatalytic oxidation products were not extensively found within the search results for direct inclusion, the literature indicates the formation of CO₂ as a primary oxidation product at higher potentials. mst.eduosti.gov

This compound Adsorption Behavior on Electrode Surfaces The adsorption of this compound onto the electrode surface is a critical initial step in electrocatalytic reactions. The way this compound molecules interact with and bind to the electrode significantly influences the reaction pathway and the nature of the products formed.